tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS No.: 954239-58-8

Cat. No.: VC2666393

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954239-58-8 |

|---|---|

| Molecular Formula | C15H21NO3 |

| Molecular Weight | 263.33 g/mol |

| IUPAC Name | tert-butyl 1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-8-11-6-4-5-7-12(11)13(16)10-17/h4-7,13,17H,8-10H2,1-3H3 |

| Standard InChI Key | PNLHOCUNLNUFIH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CO |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CO |

Introduction

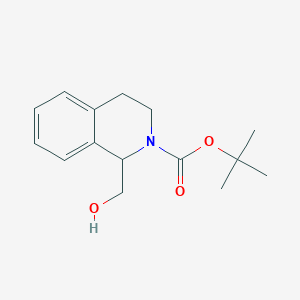

Basic Chemical Information and Structure

Identification and Nomenclature

tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic molecule with several standardized identifiers, as outlined in Table 1 below.

Table 1: Chemical Identifiers of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

| Parameter | Value |

|---|---|

| CAS Number | 954239-58-8 |

| Molecular Formula | C₁₅H₂₁NO₃ |

| Molecular Weight | 263.33 g/mol |

| IUPAC Name | tert-butyl 1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| PubChem CID | 51358559 |

| Standard InChIKey | PNLHOCUNLNUFIH-UHFFFAOYSA-N |

| MDL Number | MFCD09701303 |

The compound is also known by several synonyms, including:

-

1-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester

-

3,4-Dihydro-1-(hydroxymethyl)-2(1H)-isoquinolinecarboxylic acid 1,1-dimethylethyl ester

-

tert-butyl 1-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Structural Characteristics

The molecular structure of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate consists of several key functional groups:

-

An isoquinoline core (partially hydrogenated at positions 1, 3, and 4)

-

A hydroxymethyl group at position 1

-

A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen at position 2

This arrangement creates a complex three-dimensional structure with specific chemical and biological properties. The canonical SMILES notation for this compound is CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CO, representing its complete connectivity pattern.

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate are crucial for understanding its behavior in various applications. While complete experimental data is limited, computational predictions provide valuable insights.

Table 2: Physical and Chemical Properties

Synthesis and Preparation Methods

General Synthetic Approach

-

Formation of the isoquinoline ring system

-

Introduction of the hydroxymethyl group at position 1

-

Protection of the nitrogen with a tert-butoxycarbonyl (Boc) group

Detailed Synthetic Routes

While specific reaction conditions may vary, a common approach involves the following steps:

-

Synthesis of the dihydroisoquinoline core structure through cyclization reactions

-

Reduction to form the 3,4-dihydroisoquinoline system

-

Introduction of the hydroxymethyl group through appropriate functionalization

-

Protection of the nitrogen with di-tert-butyl dicarbonate (Boc₂O)

Purification is typically achieved through column chromatography, with a common elution system of ethyl acetate in hexane (approximately 20%) . This purification step is crucial for obtaining the high purity (≥95%) required for research applications .

Challenges in Synthesis

The synthesis of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate presents several challenges:

-

Maintaining stereochemical control at the C-1 position

-

Achieving selective functionalization of the isoquinoline core

-

Minimizing side reactions during hydroxymethylation

-

Ensuring complete N-protection with the Boc group

Biological Activities and Applications

Research Applications

tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as:

-

A key intermediate in organic synthesis

-

A building block for more complex isoquinoline-based compounds

-

A protected precursor for further functionalization

-

A model compound for studying structure-activity relationships

Future Research Directions

Given its structure and properties, future research on tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate could focus on:

-

Optimization of synthesis methods to improve yields and stereoselectivity

-

Evaluation of specific biological activities through systematic screening

-

Development of derivatives with enhanced properties

-

Exploration of potential applications in drug development, particularly for antimicrobial and anticancer therapies

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate have been reported, with variations in the position of functional groups:

Table 3: Comparison of Structural Analogs

| Compound Name | CAS Number | Structural Difference | Similarity Score |

|---|---|---|---|

| tert-Butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 243858-66-4 | Hydroxymethyl group at position 3 instead of position 1 | Not provided |

| tert-Butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 622867-52-1 | Hydroxymethyl group at position 6 instead of position 1 | 0.82 |

| tert-Butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 1204765-84-3 | Hydroxymethyl group at position 8 instead of position 1 | Not provided |

| tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | 158984-83-9 | Hydroxy group at position 6 instead of hydroxymethyl at position 1 | 0.77 |

These structural analogs demonstrate the versatility of the isoquinoline scaffold and the impact of functional group position on properties and potential applications .

Functional Group Position Effects

The position of the hydroxymethyl group significantly affects the properties of these compounds:

-

Position 1 (as in tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate): Influences the conformation of the isoquinoline core and potentially affects interactions with biological targets

-

Position 3 or 6: Creates different spatial arrangements, potentially altering reactivity and binding properties

-

Position 8: May influence the electron distribution throughout the aromatic system

These positional differences are crucial for structure-activity relationships and may guide the development of compounds with optimized properties for specific applications .

Analytical Characterization

Spectroscopic Analysis

Analytical characterization of tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information

-

¹H NMR: Confirms the presence of aromatic protons, methylene groups, hydroxymethyl protons, and tert-butyl protons

-

¹³C NMR: Identifies carbon signals from the isoquinoline core, hydroxymethyl group, and tert-butyl carbamate

-

-

Mass Spectrometry: Confirms molecular weight and fragmentation pattern

-

Expected molecular ion peak at m/z 263 (M⁺)

-

Characteristic fragmentation patterns involving loss of the tert-butyl group and hydroxymethyl group

-

-

Infrared Spectroscopy: Identifies key functional groups

Chromatographic Methods

Chromatographic techniques are essential for purity determination and quality control:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume